molecular formula C21H29NO3 B3062550 Piperolein B CAS No. 30505-89-6

Piperolein B

Cat. No.: B3062550
CAS No.: 30505-89-6
M. Wt: 343.5 g/mol
InChI Key: FAXXHNWVMKTOFF-UXBLZVDNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperolein B involves the amidation of either 8-nonenoic acid or 9-decenoic acid with piperidine . This reaction is typically carried out under mild conditions to yield the corresponding amides. Subsequent ruthenium-catalyzed cross metathesis with a styrene derivative delivers this compound in moderate yields .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process may be optimized for higher yields and purity through advanced catalytic systems and purification techniques.

Chemical Reactions Analysis

Types of Reactions: Piperolein B undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The benzodioxole moiety and piperidine ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with modified functional groups.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of biological activities and its structural features, such as the benzodioxole moiety and piperidine ring. Its diverse applications in various fields, including medicine and industry, further highlight its distinctiveness.

Properties

CAS No.

30505-89-6

Molecular Formula

C21H29NO3

Molecular Weight

343.5 g/mol

IUPAC Name

(E)-9-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylnon-8-en-1-one

InChI

InChI=1S/C21H29NO3/c23-21(22-14-8-5-9-15-22)11-7-4-2-1-3-6-10-18-12-13-19-20(16-18)25-17-24-19/h6,10,12-13,16H,1-5,7-9,11,14-15,17H2/b10-6+

InChI Key

FAXXHNWVMKTOFF-UXBLZVDNSA-N

Isomeric SMILES

C1CCN(CC1)C(=O)CCCCCC/C=C/C2=CC3=C(C=C2)OCO3

SMILES

C1CCN(CC1)C(=O)CCCCCCC=CC2=CC3=C(C=C2)OCO3

Canonical SMILES

C1CCN(CC1)C(=O)CCCCCCC=CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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